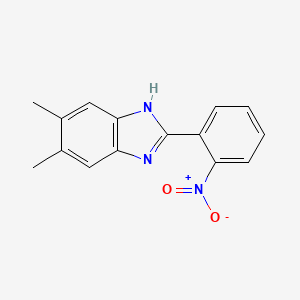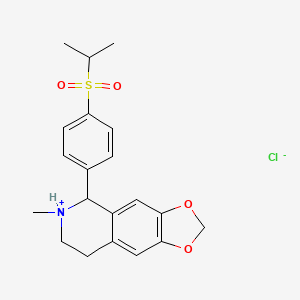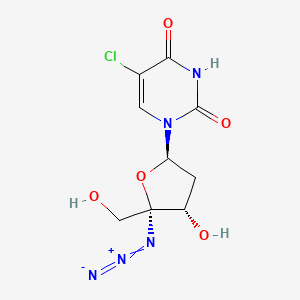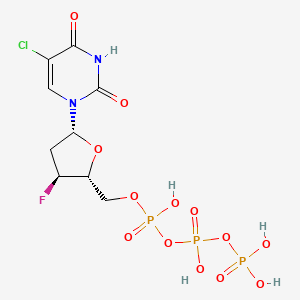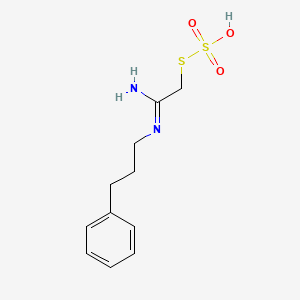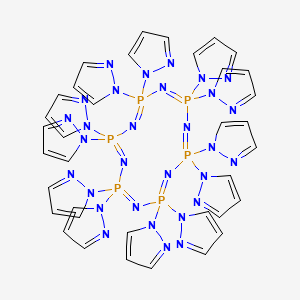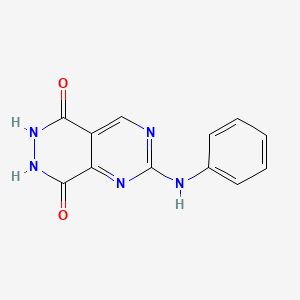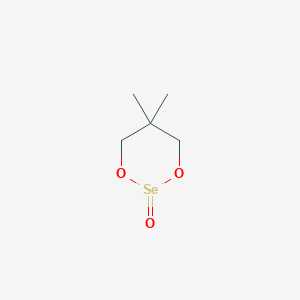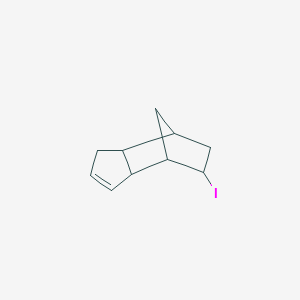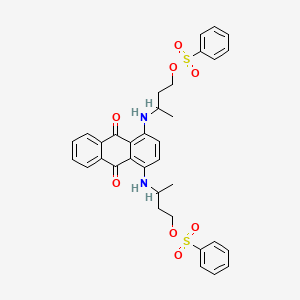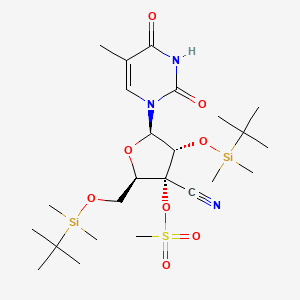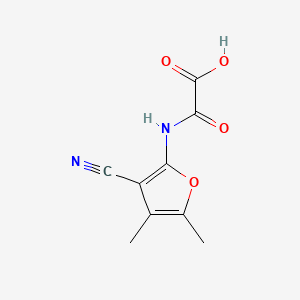
((3-Cyano-4,5-dimethyl-2-furyl)amino)(oxo)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((3-Cyano-4,5-dimethyl-2-furyl)amino)(oxo)acetic acid is a complex organic compound characterized by the presence of a cyano group, a dimethyl-substituted furan ring, and an amino-oxoacetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((3-Cyano-4,5-dimethyl-2-furyl)amino)(oxo)acetic acid typically involves the reaction of 3-cyano-4,5-dimethyl-2-furylamine with oxoacetic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
((3-Cyano-4,5-dimethyl-2-furyl)amino)(oxo)acetic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Methanol, ethanol, dichloromethane
Catalysts: Hydrochloric acid, sulfuric acid
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
((3-Cyano-4,5-dimethyl-2-furyl)amino)(oxo)acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of ((3-Cyano-4,5-dimethyl-2-furyl)amino)(oxo)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, binding to receptors, or interfering with cellular processes. Detailed studies on its molecular targets and pathways are essential to understand its biological effects and potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Furyl(oxo)acetic acid: Shares the furan ring and oxoacetic acid moiety but lacks the cyano and dimethyl groups.
3-Cyano-2-(dicyano)methylene-4-methyl-2,5-dihydrofurans: Contains a cyano group and a furan ring but differs in the substitution pattern and additional functional groups.
Uniqueness
((3-Cyano-4,5-dimethyl-2-furyl)amino)(oxo)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both cyano and dimethyl groups on the furan ring, along with the amino-oxoacetic acid moiety, makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
67318-05-2 |
|---|---|
Molekularformel |
C9H8N2O4 |
Molekulargewicht |
208.17 g/mol |
IUPAC-Name |
2-[(3-cyano-4,5-dimethylfuran-2-yl)amino]-2-oxoacetic acid |
InChI |
InChI=1S/C9H8N2O4/c1-4-5(2)15-8(6(4)3-10)11-7(12)9(13)14/h1-2H3,(H,11,12)(H,13,14) |
InChI-Schlüssel |
BPFHWGRVXBPDKN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC(=C1C#N)NC(=O)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


